3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Overview
Description
1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one is an intermediate in the synthesis of N-tert-Butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide which is a metabolite of Amicarbazone ; a triazolinone herbicide with a broad spectrum of weed control.
Scientific Research Applications
Synthesis and Physical-Chemical Properties
- Research on 5-pheneyhyl-4-R-3-thio-1,2,4-triazole and alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates has led to the development of new compounds characterized by elemental analysis and proton nuclear magnetic resonance spectroscopic analysis (I. Tatyana et al., 2019).
Antifungal Applications
- Novel 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives, synthesized as candidate fungicides, have exhibited excellent antifungal activities against common pathogens, surpassing commercial fungicides (Guan‐Ping Yu et al., 2009).
Anticancer Activity
- The compound 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has demonstrated anticancer activity. Molecular docking studies indicate its interaction with the EGFR kinase domain ATP binding site, which could explain its pharmacological activity (A. Kaczor et al., 2013).
Theoretical and Experimental Studies
- A study focused on the theoretical and experimental properties of 2-[3-(n-Propyl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acide, including molecular structure, HOMO and LUMO energy analysis, and molecular electrostatic potential maps (M. Beytur & H. Yuksek, 2021).
Synthesis and Reaction Studies
- Investigations into the reactions of 4-amino-4,5-dihydro-1 H -1,2,4-triazol-5-ones with various compounds have contributed to a deeper understanding of their chemical properties and potential applications (A. Ikizler & H. Yüksek, 1994).
Antimicrobial Properties
- Synthesis of novel 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols derivatives demonstrated significant antimicrobial activity against various bacteria (M. Shaikh et al., 2014).
Fluorescent Marker Development
- Amphiphylic triazoanilines synthesized from 3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one and related compounds have shown potential as fluorescent markers in biodiesel quality control, demonstrating low acute toxicity in various biological models (Bruno Ivo Pelizaro et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-propan-2-yl-1,4-dihydro-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3(2)4-6-5(9)8-7-4/h3H,1-2H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRNGWMBBYYQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219085 | |
Record name | 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-63-8 | |
Record name | 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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